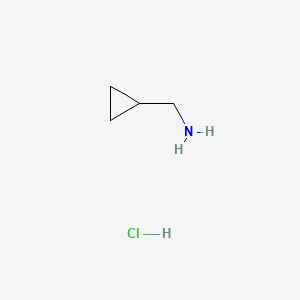

Cyclopropanemethylamine hydrochloride

Description

Properties

CAS No. |

7252-53-1 |

|---|---|

Molecular Formula |

C4H10ClN |

Molecular Weight |

107.58 g/mol |

IUPAC Name |

cyclopropylmethylazanium;chloride |

InChI |

InChI=1S/C4H9N.ClH/c5-3-4-1-2-4;/h4H,1-3,5H2;1H |

InChI Key |

HXSNGAHNYZBZTH-UHFFFAOYSA-N |

SMILES |

C1CC1CN.Cl |

Canonical SMILES |

C1CC1C[NH3+].[Cl-] |

Other CAS No. |

7252-53-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Allylic Chlorides and Cyanide Intermediates

One of the most established methods for preparing cyclopropanemethylamine hydrochloride involves the following key steps:

Step 1: Formation of 1-Bromo-3-chloropropane

An allylic chloride is reacted with hydrogen bromide in the presence of a free radical catalyst (e.g., benzoyl peroxide) to yield 1-bromo-3-chloropropane, an anti-Markownikoff addition product. This reaction is typically conducted at temperatures ranging from -80°C to +70°C and pressures between 1 to 10 atmospheres. The free radical catalyst can be benzoyl peroxide, ultraviolet light, or other peroxides.

This step is critical for introducing the halogen functionality necessary for subsequent cyanide substitution.Step 2: Conversion to Gamma-Chloronitrile

The 1-bromo-3-chloropropane is then reacted with a metal cyanide (potassium or sodium cyanide) in an alcohol-water mixture (methanol, ethanol, or propanol preferred) at 40–60°C under reflux for about 3 hours. The mole ratio of 1-bromo-3-chloropropane to metal cyanide is carefully controlled (preferably 1.25:1) to maximize yield and avoid byproduct formation such as glutaronitrile.

After reaction, the mixture is filtered to remove inorganic salts, and the organic phase is isolated.Step 3: Hydrolysis and Reduction to Cyclopropylmethylamine

The gamma-chloronitrile is treated with alkali metal hydroxide to yield cyclopropyl cyanide, which is then hydrogenated in the presence of a catalyst to form cyclopropylmethylamine.

This hydrogenation avoids using metal hydrides, facilitating safer and higher-yielding reactions.

The resulting amine can be further reacted with hydrogen and aldehydes, ketones, or alkyl halides to form substituted cyclopropylmethyl amines.Step 4: Formation of this compound

The free base cyclopropylmethylamine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic solvent such as ethanol, yielding this compound as a crystalline solid.

Summary Table of Key Reaction Conditions

| Step | Reagents & Conditions | Temperature (°C) | Pressure (atm) | Notes |

|---|---|---|---|---|

| Allylic chloride to 1-bromo-3-chloropropane | Allylic chloride, HBr, free radical catalyst (benzoyl peroxide) | -80 to +70 | 1 to 10 | Anti-Markownikoff addition |

| 1-bromo-3-chloropropane to gamma-chloronitrile | Metal cyanide (KCN or NaCN), alcohol-water solvent | 40 to 60 | Atmospheric | Reflux for 3 hours, mole ratio ~1.25:1 |

| Gamma-chloronitrile to cyclopropylmethylamine | Alkali hydroxide hydrolysis, catalytic hydrogenation | Ambient to moderate | Hydrogen atmosphere | Avoids metal hydrides |

| Cyclopropylmethylamine to hydrochloride salt | HCl in ethanol or similar solvent | Ambient | Atmospheric | Crystallization of hydrochloride salt |

Direct Synthesis via Organometallic Intermediates (Lithium Reagents)

An alternative synthetic approach involves the use of organometallic chemistry, particularly the reaction of cyclopropanecarbonitrile with lithium reagents in the presence of cerous chloride as a catalyst:

Step 1: Preparation of Organolithium Intermediate

Cerous chloride is dissolved in anhydrous tetrahydrofuran (THF), cooled to -70 to -80°C. Lithium methylide (or a similar lithium reagent) is added dropwise to this solution under inert atmosphere.Step 2: Addition of Cyclopropanecarbonitrile

A THF solution of cyclopropanecarbonitrile is then added dropwise to the reaction mixture at low temperature. The reaction mixture is gradually warmed to 20–30°C and stirred for several hours to complete the reaction.Step 3: Workup and Isolation

The reaction is quenched with ammonium hydroxide, and the mixture is filtered. The filter cake is washed with methylene chloride, and the filtrate is concentrated to yield crude (1-cyclopropyl-1-methyl)ethylamine, which can be converted to the hydrochloride salt by standard acidification.

| Parameter | Details |

|---|---|

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | -80 to -70°C (addition), then 20–30°C (reaction) |

| Catalyst | Cerous chloride |

| Quenching agent | Ammonium hydroxide |

| Product | Crude (1-cyclopropyl-1-methyl)ethylamine |

This method offers a direct route to substituted cyclopropylmethylamines with good control over stereochemistry and substitution patterns.

Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cyclopropanemethylamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Amides and nitriles.

Reduction: Primary amines.

Substitution: Various substituted amines and amides.

Scientific Research Applications

Pharmacological Applications

-

Adenosine Receptor Modulation

- CPMHA has been evaluated for its role in modulating adenosine receptors, specifically the A1 and A3 subtypes. Research indicates that derivatives of CPMHA can act as potent antagonists or agonists at these receptors, which are implicated in pain modulation and neuroprotection .

- A study demonstrated that cyclopropanemethylamine derivatives exhibited significant binding affinities, with values in the nanomolar range for A1 and A3 receptors, suggesting potential therapeutic applications in treating conditions like glaucoma and epilepsy .

- Anti-inflammatory Effects

Biological Applications

- Cell Culture and Gene Therapy

- Analytical Chemistry

Case Study 1: Pain Management Research

A recent investigation into the analgesic properties of cyclopropanemethylamine derivatives revealed that certain compounds significantly reduced pain responses in formalin-induced pain models. The study highlighted how modifications to the cyclopropyl group enhanced receptor affinity, leading to improved pain management outcomes.

Case Study 2: Gene Delivery Systems

In a study focused on gene delivery systems, researchers utilized CPMHA derivatives to improve the efficiency of plasmid DNA transfection in mammalian cells. The results indicated that these compounds increased transfection rates by up to 50% compared to traditional agents, showcasing their potential in therapeutic gene delivery strategies.

Table 1: Binding Affinities of CPMHA Derivatives at Adenosine Receptors

| Compound | Structure | (nM) A1 | (nM) A2A | (nM) A3 |

|---|---|---|---|---|

| 1 | Cyclopropyl | 0.864 (0.464–1.61) | 146 (133–161) | 0.875 (0.85–0.90) |

| 2 | Cyclopropylmethyl | 0.438 (0.361–0.523) | 112 (81.4–153) | 0.575 (0.55–0.60) |

| ... | ... | ... | ... | ... |

Note: Values represent binding affinities with confidence intervals.

Mechanism of Action

The mechanism of action of cyclopropylmethanamine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving the amine group, which can form hydrogen bonds and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropanemethylamine hydrochloride belongs to a class of cycloalkylmethylamine hydrochlorides. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Comparative Findings:

Ring Strain and Reactivity :

- The cyclopropane ring in cyclopropanemethylamine HCl introduces significant angle strain, enhancing reactivity in cross-coupling reactions (e.g., N-arylation with aryl chlorides) compared to cyclohexanemethylamine HCl .

- Catalyst specificity: Nickel-based catalysts (e.g., C3) are effective for cyclopropanemethylamine HCl but require substitution (e.g., C4) for electron-rich aryl chlorides due to steric and electronic effects .

Solubility and Functionalization :

- Derivatives like 1-(methoxymethyl)cyclopropylamine HCl exhibit improved aqueous solubility due to the methoxymethyl group, making them preferable in formulations requiring higher bioavailability .

In contrast, cyclobenzaprine HCl is a marketed muscle relaxant with a bulky tricyclic structure, highlighting the trade-off between structural complexity and therapeutic targeting .

Analytical Differentiation: NMR spectra distinguish cyclopropanemethylamine HCl (δ 8.10 for NH₃⁺) from cyclohexanemethylamine HCl (δ 8.09), with cyclopropane CH₂ signals (δ 0.38–0.27) being diagnostic .

Biological Activity

Cyclopropanemethylamine hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by its cyclopropane ring structure, which contributes to its biological activity. The compound has been studied for its interactions with various biological targets, particularly in the context of enzyme inhibition and potential therapeutic effects.

Molecular Formula: CHClN

Molecular Weight: 105.57 g/mol

The biological activity of this compound is primarily linked to its role as an inhibitor of specific enzymes. For instance, it has been reported to inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), which is a crucial enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. The compound's structure allows it to fit into the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity.

Inhibitory Activity Against PfDHODH

Research indicates that modifications to the alkyl side chain of cyclopropanemethylamine can significantly affect its inhibitory potency. For example, a study found that while some derivatives exhibited strong inhibitory activity (IC values as low as 23 nM), others, including those with cyclopropanemethylamine, lost activity due to increased steric hindrance from larger side chains .

Biological Activities and Applications

This compound has been associated with several biological activities:

- Antimalarial Activity: Its ability to inhibit PfDHODH positions it as a candidate for antimalarial drug development.

- Anticancer Potential: Preliminary studies suggest that derivatives may exhibit anticancer properties by targeting specific kinases involved in cell proliferation .

- Antimicrobial Effects: Cyclopropane derivatives have shown diverse biological activities, including insecticidal and antifungal properties, which could be leveraged in agricultural applications .

Data Table: Inhibitory Potency of Cyclopropanemethylamine Derivatives

| Compound Name | Target Enzyme | IC (nM) | Comments |

|---|---|---|---|

| Cyclopropanemethylamine | PfDHODH | >1000 | Lost activity due to steric hindrance |

| Compound 26 | PfDHODH | 23 | Most potent candidate |

| Compound 20 | PfDHODH | 70 | Exhibits hydrogen bonding interaction |

Case Studies

- Inhibitory Activity Study: A study evaluated various derivatives of cyclopropanemethylamine for their inhibitory effects on PfDHODH. The findings indicated that while some compounds were effective inhibitors, cyclopropanemethylamine itself was not due to its structural limitations .

- Anticancer Research: Investigations into the anticancer potential of cyclopropanemethylamine derivatives revealed that certain modifications could enhance their efficacy against cancer cell lines by selectively targeting Polo-like Kinase 1 (Plk1), a key regulator in mitosis .

Q & A

Q. What are the standard synthetic routes for cyclopropanemethylamine hydrochloride, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution of cyclopropylmethylamine with methyl iodide under controlled conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt . To optimize purity, reaction parameters (e.g., temperature, stoichiometry) should be tightly controlled, and purification techniques like recrystallization or column chromatography are recommended. Analytical methods such as HPLC or NMR can confirm purity and structural integrity .

Q. How is this compound characterized analytically?

Common techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm cyclopropane ring integrity and amine protonation.

- Mass spectrometry (ESI-MS) to verify molecular weight (C₄H₁₀ClN, 119.58 g/mol) .

- X-ray crystallography for resolving crystal structure ambiguities, particularly the cyclopropane ring’s strain and salt formation .

Q. What are the primary applications of this compound in chemical synthesis?

The compound serves as a versatile building block for synthesizing cyclopropane-containing derivatives. Its strained cyclopropane ring enables unique reactivity in [2+1] cycloadditions and ring-opening reactions, useful for generating bioactive molecules or polymers .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store in a cool, dry environment away from oxidizers. Waste should be neutralized and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability under acidic conditions be resolved?

Contradictions in stability studies (e.g., degradation products under varying pH) require systematic analysis:

- Perform accelerated stability testing using HPLC-MS to track degradation pathways.

- Compare results with computational models (e.g., DFT calculations) to predict reactive sites on the cyclopropane ring .

Q. What strategies enhance the compound’s utility in multi-step organic syntheses?

- Protection/deprotection : Temporarily shield the amine group using Boc or Fmoc chemistry to prevent side reactions during subsequent steps.

- Cross-coupling : Utilize palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to functionalize the cyclopropane ring .

Q. How does this compound interact with biological targets?

Preliminary studies suggest interactions with neurotransmitter receptors (e.g., serotonin 5-HT₂A). Advanced approaches include:

- Molecular docking : Simulate binding affinities using crystal structures of target proteins.

- In vitro assays : Measure cAMP modulation or calcium flux in neuronal cell lines .

Q. What industrial-scale synthesis methods improve yield and scalability?

Continuous flow reactors enable precise control of exothermic reactions (e.g., cyclopropane ring formation). Automated systems optimize reagent addition and temperature, achieving >90% yield with minimal byproducts .

Q. How can structural analogs of this compound be designed for SAR studies?

- Substitution : Introduce electron-withdrawing groups (e.g., -F) on the cyclopropane ring to modulate electronic effects.

- Salt variation : Replace hydrochloride with other counterions (e.g., sulfate) to alter solubility and bioavailability .

Q. What computational tools predict the compound’s behavior in complex biological systems?

- MD simulations : Model interactions with lipid bilayers to predict membrane permeability.

- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.